4-iodo-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BAS-0338876 involves multiple steps, starting with the preparation of the thiadiazole ring. The key steps include:
Formation of the Thiadiazole Ring: This is typically achieved by reacting hydrazine derivatives with carbon disulfide under basic conditions.
Introduction of the Phenethyl Group: The phenethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of BAS-0338876 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: BAS-0338876 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The iodine atom in BAS-0338876 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: New compounds with substituted functional groups replacing the iodine atom.
Scientific Research Applications
BAS-0338876 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BAS-0338876 involves its interaction with specific molecular targets. It acts as an inhibitor of tyrosine-protein kinase ABL1, a key enzyme involved in various cellular processes. By inhibiting this enzyme, BAS-0338876 can modulate signaling pathways and affect cellular functions .
Comparison with Similar Compounds
- 4-iodo-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide
- This compound
Comparison: BAS-0338876 is unique due to its specific structure, which includes an iodine atom and a thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, BAS-0338876 exhibits higher specificity and potency as an enzyme inhibitor .
Properties
Molecular Formula |
C17H14IN3OS |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
4-iodo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H14IN3OS/c18-14-9-7-13(8-10-14)16(22)19-17-21-20-15(23-17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21,22) |
InChI Key |
ISVOIGTWCBLSQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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